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Compound of Interest

Compound Name: Fosgonimeton

Cat. No.: B10830022

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for Fosgonimeton. This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on
investigating the potential off-target effects of this novel small molecule positive modulator of
the Hepatocyte Growth Factor (HGF)/MET receptor system.

Frequently Asked Questions (FAQS)

Q1: What is the known on-target mechanism of action for Fosgonimeton?

Al: Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, ATH-1001.
This active metabolite is a small molecule positive allosteric modulator of the HGF/MET
receptor system.[1] It enhances the interaction between HGF and its receptor, MET, a receptor
tyrosine kinase. This modulation promotes downstream signaling through pathways such as
PI13K/Akt and MAPK, which are involved in neuroprotective and regenerative processes.[1][2]

Q2: What is the established safety profile of Fosgonimeton from clinical trials? Are there any
known off-target effects?

A2: Clinical trials have consistently demonstrated that Fosgonimeton is generally well-
tolerated.[3][4] The most frequently reported treatment-emergent adverse events are mild-to-
moderate injection site reactions. Serious adverse events have been rare and their incidence
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has been similar between the Fosgonimeton and placebo groups. To date, no significant off-
target effects have been reported in the clinical trial data.

Q3: My cellular assay is showing unexpected toxicity at high concentrations of Fosgonimeton.
Could this be an off-target effect?

A3: While clinical data shows a favorable safety profile, in vitro systems can sometimes reveal
effects not seen in vivo. High concentrations of any small molecule can potentially lead to off-
target activity or cellular stress. It is crucial to differentiate between on-target over-activation,
general cytotoxicity, and a specific off-target interaction. We recommend performing a
comprehensive cytotoxicity assessment and comparing the phenotype to that of a structurally
unrelated MET modulator.

Q4: Which kinases should | prioritize when screening for potential off-target effects of
Fosgonimeton?

A4: Given that Fosgonimeton's primary target is the MET receptor tyrosine kinase, a logical
starting point for an off-target screen would be other structurally and functionally related
kinases. We recommend prioritizing kinases from the following families:

* RON (Recepteur d'Origine Nantaise): This is the closest structural homolog to c-MET.

o TAM Family (Tyro3, AXL, MerTK): These receptor tyrosine kinases share some structural
similarities with c-MET and are involved in regulating immune responses.

e VEGFR (Vascular Endothelial Growth Factor Receptor): Some small molecule inhibitors of c-
MET have shown cross-reactivity with VEGFRs.

 EGFR (Epidermal Growth Factor Receptor): There can be crosstalk between the c-MET and
EGFR signaling pathways.

Q5: How can | confirm if an observed off-target effect is biologically relevant?

A5: Identifying a statistical "hit" in a screening assay is the first step. To confirm its biological
relevance, consider the following:
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Concentration-Response Relationship: Does the off-target effect occur at concentrations that
are relevant to the on-target activity of Fosgonimeton? A large window between on-target
potency and off-target activity suggests a lower risk.

Cellular Confirmation: Validate the finding from a biochemical assay (e.g., kinase panel) in a
cellular context. For example, if an off-target kinase is identified, assess the phosphorylation
of its specific downstream substrates in cells treated with Fosgonimeton.

Phenotypic Correlation: Does the inhibition of the identified off-target kinase correlate with
the unexpected cellular phenotype you are observing? Using a known selective inhibitor of
the off-target kinase can help to answer this question.

Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cell-
Based Assay

Problem: You observe a cellular phenotype (e.g., decreased viability, morphological changes,
altered signaling) that is not consistent with the known on-target effects of HGF/MET
pathway modulation.

Troubleshooting Steps:

o Confirm On-Target Activity: In parallel with your phenotypic assay, confirm that
Fosgonimeton is engaging its target at the concentrations used. This can be done by
assessing the phosphorylation of MET and its downstream effectors (e.g., Akt, ERK).

o Establish a Therapeutic Window: Perform a dose-response curve for both the on-target
activity and the unexpected phenotype. A significant separation in the EC50 values will
help to determine if the phenotype is occurring at therapeutically relevant concentrations.

o Use Control Compounds:

» Negative Control: A structurally similar but inactive analog of Fosgonimeton (if
available).
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o

= Alternative MET Agonist: A different small molecule or recombinant HGF to see if the
same phenotype is produced.

Perform a Broad-Panel Screen: If the phenotype persists and is concentration-dependent,
consider a broad off-target screening approach, such as a comprehensive kinase panel or
a receptor binding assay panel, to identify potential unintended targets.

Issue 2: High Hit Rate in a Kinase Selectivity Screen

o Problem: A kinase selectivity screen shows that Fosgonimeton inhibits multiple kinases with

similar potency to its on-target modulation.

e Troubleshooting Steps:

o

Validate the Primary Screen: Re-test the initial hits in a confirmatory dose-response assay
to determine accurate IC50 values.

Assess Cellular Activity: For the confirmed off-target kinases, investigate whether
Fosgonimeton can inhibit their activity in a cellular context. This can be done by
measuring the phosphorylation of known downstream substrates of the off-target kinase
via Western blot or ELISA.

Compare with Structural Analogs: If available, test structural analogs of Fosgonimeton in
the same kinase panel. If these analogs retain on-target activity but lose off-target activity,
it suggests a path for medicinal chemistry optimization to improve selectivity.

Consider Assay Format: Be aware that in vitro kinase assays may not always reflect the
in-cell environment. Cellular target engagement assays can provide more biologically
relevant selectivity data.

Data Presentation
Table 1: lllustrative Kinase Selectivity Profile for
Fosgonimeton

This table presents hypothetical data for illustrative purposes to guide researchers on how to

present their findings. Actual values must be determined experimentally.
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% Inhibition @ 1

Kinase Target . IC50 (nM) Notes
M
Potent on-target
MET (On-Target) 98% 15 o
activity
Structurally related
RON 45% 850 _
kinase
AXL 25% >1000 TAM family kinase
Potential for cross-
VEGFR2 15% >1000 o
reactivity
EGFR 5% >10000 Pathway crosstalk
Common downstream
SRC 8% >10000

kinase

Table 2: Summary of Clinical Trial Safety Data for

Fosgonimeton

Fosgonimeton

Adverse Event Placebo Group Reference
Group

Treatment-Emergent _ _ _
Higher Incidence Lower Incidence

AEs

Injection Site Primary Driver of

, Less Frequent

Reactions TEAEs

Serious AEs Similar Incidence Similar Incidence

Deaths None Reported None Reported

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of Fosgonimeton against a broad panel of human
kinases.
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Methodology:

e Compound Preparation: Prepare a stock solution of Fosgonimeton (or its active metabolite)
in a suitable solvent (e.g., DMSO). Create serial dilutions to cover a wide concentration
range (e.g., 10 uM to 0.1 nM).

o Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a large panel
of purified human kinases (e.g., >400 kinases). Ensure the panel includes kinases
structurally related to MET (e.g., RON, AXL).

o Assay Format: The service will typically perform either:

o Biochemical Activity Assay: Measures the ability of Fosgonimeton to inhibit the
phosphotransferase activity of each kinase using a substrate and ATP.

o Binding Assay: Measures the displacement of a labeled ligand from the ATP-binding site of
each kinase.

o Data Analysis:

o Initial screens are often performed at a single high concentration (e.g., 1 uM) and results
are reported as percent inhibition.

o For any kinases showing significant inhibition (a "hit," e.g., >50% inhibition), a follow-up
dose-response experiment should be conducted to determine the IC50 value.

o Selectivity is assessed by comparing the IC50 for on-target MET versus the IC50 values
for off-target kinases.

Protocol 2: Cellular Target Engagement Assay

Objective: To validate a potential off-target kinase hit from a biochemical screen in a cellular
context.

Methodology:

e Cell Line Selection: Choose a cell line that endogenously expresses the off-target kinase of
interest.
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o Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of
Fosgonimeton concentrations for a specified period. Include a positive control (a known
inhibitor of the off-target kinase) and a negative control (vehicle).

o Stimulation (if necessary): If the off-target kinase requires activation by a specific ligand, add
the ligand to stimulate the pathway.

o Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and
phosphatase inhibitors.

o Western Blot Analysis:
o Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

o Probe the membrane with a primary antibody specific for the phosphorylated form of the
off-target kinase's direct substrate.

o Probe a parallel blot with an antibody for the total amount of the substrate to ensure equal
loading.

o Quantify the band intensities to determine the extent of inhibition of the off-target pathway.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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